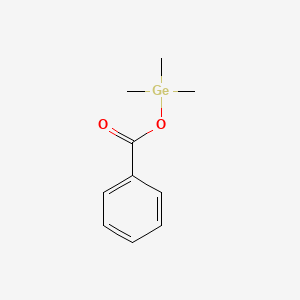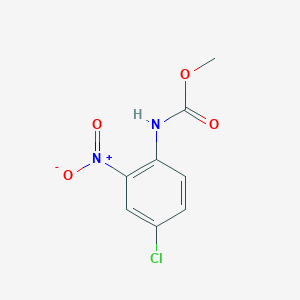
methyl N-(4-chloro-2-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-chloro-2-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a 4-chloro-2-nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N-(4-chloro-2-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-2-nitrophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(4-chloro-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbamate group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: The major product is methyl N-(4-chloro-2-aminophenyl)carbamate.
Nucleophilic Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl N-(4-chloro-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl N-(4-chloro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes such as DNA gyrase. The compound binds to the active site of the enzyme, preventing it from performing its essential functions, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(4-nitrophenyl)carbamate
- 4-Chloro-3-methylphenyl N-(4-methyl-2-nitrophenyl)carbamate
- 4-Chloro-2-methylphenyl N-(4-chloro-2-nitrophenyl)carbamate
Uniqueness
Methyl N-(4-chloro-2-nitrophenyl)carbamate is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
29111-80-6 |
|---|---|
Fórmula molecular |
C8H7ClN2O4 |
Peso molecular |
230.60 g/mol |
Nombre IUPAC |
methyl N-(4-chloro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)10-6-3-2-5(9)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) |
Clave InChI |
ISQCPFBIATYKDN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
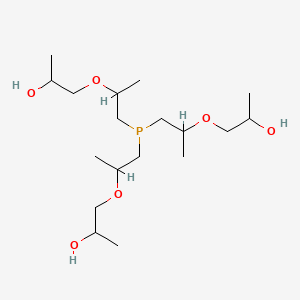
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
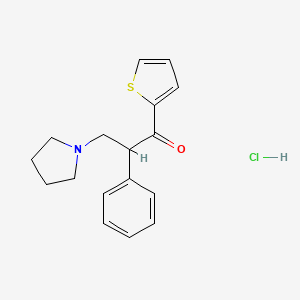
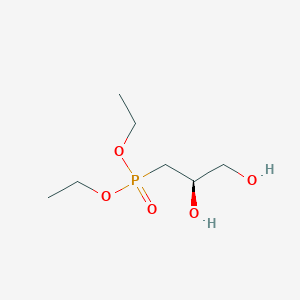
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
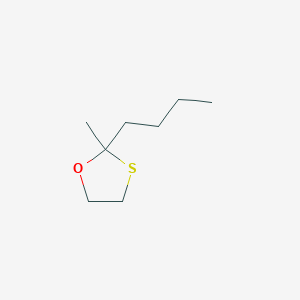
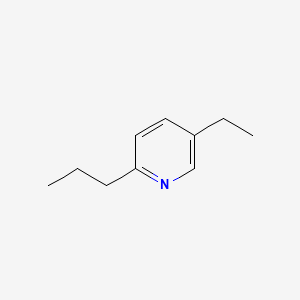
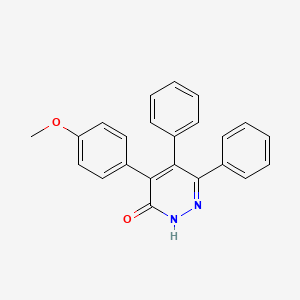
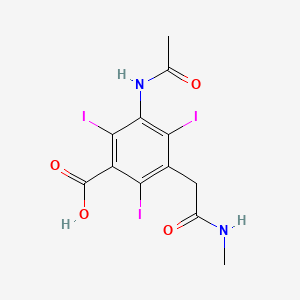
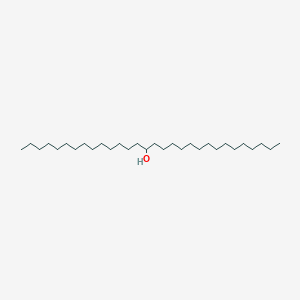
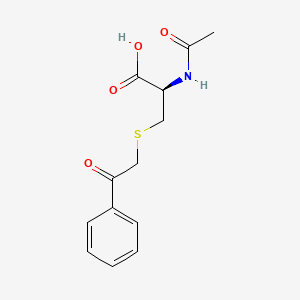
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
